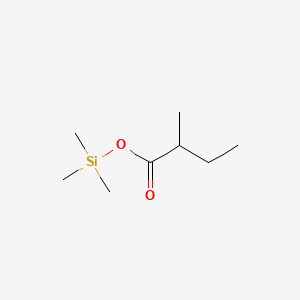
Octadecane, 9-ethyl-9-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-9-heptyloctadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of ethyl and heptyl groups attached to the central carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9-heptyloctadecane typically involves the alkylation of octadecane. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with ethyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 9-Ethyl-9-heptyloctadecane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-9-heptyloctadecane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed
Substitution: Formation of halogenated derivatives such as 9-chloro-9-ethyl-9-heptyloctadecane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-9-heptyloctadecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Ethyl-9-heptyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the branching seen in 9-Ethyl-9-heptyloctadecane.
Nonadecane: Another long-chain alkane with one additional carbon atom compared to octadecane.
2-Methylheptadecane: A branched alkane with a methyl group instead of ethyl and heptyl groups.
Uniqueness
9-Ethyl-9-heptyloctadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. The presence of both ethyl and heptyl groups makes it more hydrophobic and stable compared to its straight-chain counterparts.
Eigenschaften
CAS-Nummer |
55282-27-4 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
9-ethyl-9-heptyloctadecane |
InChI |
InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3 |
InChI-Schlüssel |
LRJHOBBNMAGOIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


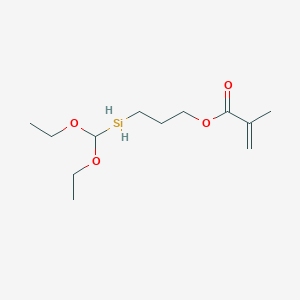
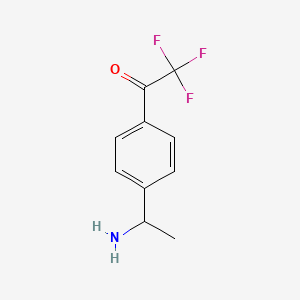
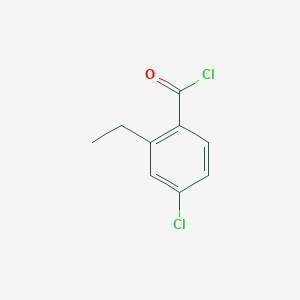
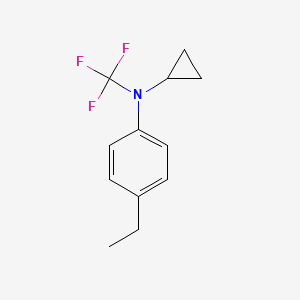
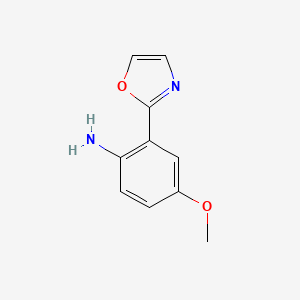
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
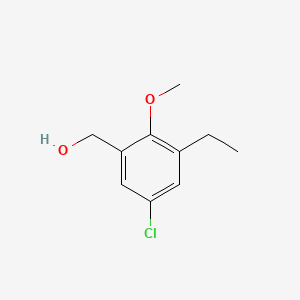

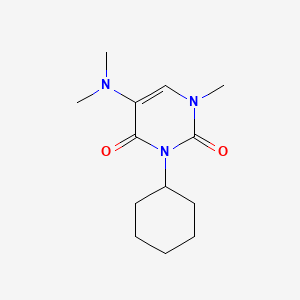
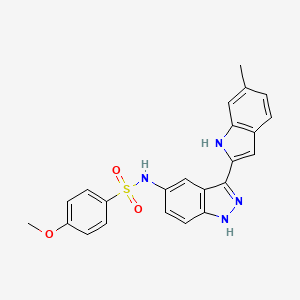
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
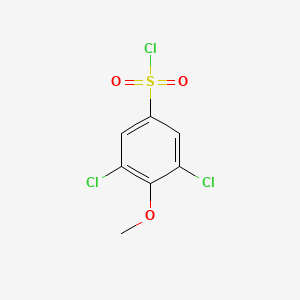
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
